molecular formula C7H7BrClN B13967709 3-Bromo-4-chloro-2-methylaniline

3-Bromo-4-chloro-2-methylaniline

Cat. No.: B13967709
M. Wt: 220.49 g/mol
InChI Key: UIPNVCBFRFRUBF-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-2-methylaniline is an aromatic amine with the molecular formula C7H7BrClN. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to an aniline ring. It is a valuable intermediate in organic synthesis and finds applications in various fields, including pharmaceuticals, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-2-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method includes:

Industrial Production Methods: Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts and controlled reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chloro-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4-chloro-2-methylaniline is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-2-methylaniline involves its interaction with various molecular targets. The presence of halogen atoms and the amine group allows it to participate in multiple pathways, including:

Comparison with Similar Compounds

  • 3-Bromo-4-methylaniline
  • 4-Bromo-3-chloroaniline
  • 3-Chloro-2-methylaniline
  • 1-Bromo-2,4-dichloro-3-methylbenzene

Comparison: Compared to its analogs, 3-Bromo-4-chloro-2-methylaniline is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the aniline ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

3-bromo-4-chloro-2-methylaniline

InChI

InChI=1S/C7H7BrClN/c1-4-6(10)3-2-5(9)7(4)8/h2-3H,10H2,1H3

InChI Key

UIPNVCBFRFRUBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Br)Cl)N

Origin of Product

United States

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